molecular formula C18H24N4OS2 B122510 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide CAS No. 556803-08-8

2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide

Cat. No. B122510
CAS RN: 556803-08-8
M. Wt: 376.5 g/mol
InChI Key: XBAZPYFIYYCZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as TCN 213, is a chemical with the molecular formula C18H24N4OS2 . It has a molecular weight of 376.5 g/mol . The IUPAC name for this compound is 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This ring is connected to a benzylamino group and a sulfanyl group, which is in turn connected to an acetamide group with a cyclohexylmethyl substituent .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 376.5 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 376.13915375 g/mol . The topological polar surface area of the compound is 120 Ų .

Scientific Research Applications

Molecular Synthesis and Pharmacological Evaluation

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures similar to 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide, have been explored for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This research is significant because GLS inhibitors have therapeutic potential in cancer treatment by attenuating the growth of certain cancer cells in vitro and in mouse models. The structural modifications in these analogs aimed to retain the potency of BPTES while improving drug-like properties such as aqueous solubility (Shukla et al., 2012).

Structural and Crystallographic Analysis

The compound N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, which shares a similar thiadiazole core with the chemical , was synthesized and its crystal structure analyzed. This study reveals the molecule's unique conformation and interactions, such as hypervalent S⋯O interactions and hydrogen bonding patterns, providing insights into the structural basis for its biological activities (Ismailova et al., 2014).

Antimicrobial and Antifungal Action

Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those similar to this compound, has identified compounds with significant antimicrobial and antifungal activities. These compounds have shown sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential as antimicrobial and antifungal agents (Sych et al., 2019).

Synthesis of Antimicrobial and Hemolytic Agents

A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which are structurally related to the compound , were synthesized and evaluated for their antimicrobial and hemolytic activity. These compounds demonstrated variable extents of activity against selected microbial species, indicating their potential for development into antimicrobial agents with reduced toxicity (Rehman et al., 2016).

Mechanism of Action

Target of Action

TCN 213, also known as 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide, is a selective antagonist of the GluN1/GluN2A NMDA receptors . NMDA receptors are ligand-gated ion channels that mediate excitatory neurotransmission in the brain and are involved in numerous neuropathological conditions .

Mode of Action

TCN 213 acts as a negative allosteric modulator of glycine binding . It binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains . This occupancy inhibits NMDA receptor function by reducing glycine potency .

Biochemical Pathways

The primary biochemical pathway affected by TCN 213 is the glutamatergic synaptic transmission mediated by NMDA receptors . By selectively blocking GluN1/GluN2A over GluN1/GluN2B NMDA receptors, TCN 213 allows for the direct dissection of functional NMDA receptors and pharmacological profiling of developmental changes in native NMDA receptor subunit composition .

Pharmacokinetics

It’s known that tcn 213 antagonism is dependent on glycine but independent of glutamate concentrations in external recording solutions . More research is needed to fully understand the ADME properties of TCN 213.

Result of Action

TCN 213 inhibits NMDA receptor channels expressed in Xenopus oocytes . It antagonizes NMDA-evoked currents in neurons transfected with GluN2A subunits . The antagonistic effect of TCN 213 on GluN1/GluN2A receptor is significant, allowing it to effectively identify GluN1/GluN2A receptors .

Action Environment

The action of TCN 213 is influenced by the presence of glycine. Its antagonistic effect on GluN1/GluN2A NMDA receptors can be surmounted by glycine . The IC50s of TCN 213 are 0.55, 3.5, 40 μM in the presence of 75, 750, 7500 nM glycine, respectively .

properties

IUPAC Name

2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS2/c23-16(19-11-14-7-3-1-4-8-14)13-24-18-22-21-17(25-18)20-12-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,19,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAZPYFIYYCZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CSC2=NN=C(S2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does TCN 213 interact with NMDA receptors, and what are the downstream effects of this interaction?

A: TCN 213 acts as a selective antagonist of NMDA receptors containing the GluN2A subunit [, ]. This means it binds to these specific NMDA receptor subtypes and blocks their activation by the neurotransmitter glutamate. This blockade inhibits the flow of ions through the receptor channel, preventing the neuronal excitation typically caused by NMDA receptor activation. As a result, TCN 213 can suppress synaptic plasticity processes like Long-Term Depression (LTD), which is thought to rely on GluN2A-containing NMDA receptors [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.